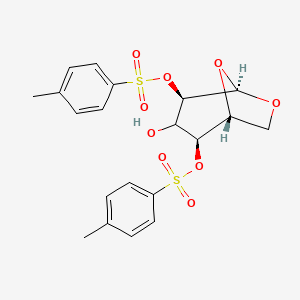

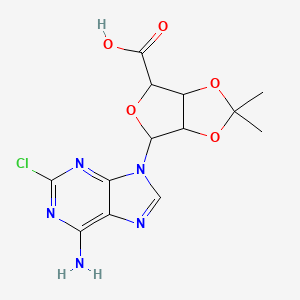

1,6-无水-2,4-二-O-对甲苯磺酰基-β-D-吡喃葡萄糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,6-anhydro-β-D-glucopyranose derivatives involves various chemical reactions, starting from glucopyranose or its protected forms. A notable method includes the treatment of 6-O-p-toluenesulfonyl-1, 2, 3, 4-tetra-O-acetyl-β-D-glucopyranose with sodium methoxide to yield 1,6-anhydro-β-D-glucopyranose (Akagi, Tejima, & Haga, 1962). This method distinguishes α, β-anomers chemically and allows for further modifications to introduce sulfonyl groups at specific positions.

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of 1,6-anhydro-β-D-glucopyranose derivatives. Studies have detailed the conformation of these molecules, highlighting the significance of hydrogen bonding and the anomeric effect in stabilizing their structures. The anhydro-bridged system of these compounds often adopts a distorted conformation due to intramolecular interactions, with detailed structural information obtained through X-ray analysis (Strumpel, Schmidt, Luger, & Paulsen, 1984).

科学研究应用

在聚合物科学中的应用

1,6-无水-β-D-吡喃葡萄糖衍生物已在聚合物科学中得到探索,特别是在共聚物的合成中。衍生物(如 1,6-无水-2,3,4-三-O-(对甲基苄基)-β-D-吡喃葡萄糖)与二糖衍生物的共聚旨在生产具有受控组成的葡聚糖,展示了 1,6-无水衍生物在设计具有特定性能的聚合物中的多功能性 (Lindenberger 和 Schuerch,1973).

在糖基化反应中的作用

1,6-无水-β-D-吡喃葡萄糖衍生物的用途延伸到糖基化反应中,它们在其中充当糖基供体。这些衍生物在锌碘化物或三甲基甲硅烷三氟甲磺酸盐催化下与各种硫醇反应中显示出高效率,导致形成硫代糖苷。此类反应强调了该化合物在构建糖苷键(合成复杂碳水化合物和糖缀合物的基本步骤)中的重要性 (王、酒井和葛原,1990).

对热解和无水糖形成的见解

葡萄糖或纤维素热解导致 1,6-无水-β-D-吡喃葡萄糖(以及其他无水糖)已成为研究主题,以了解生物质转化中涉及的化学途径。该领域的研究不仅阐明了此类无水糖的形成机制,而且还有助于开发从可再生资源中生产生物燃料和化学品的更有效的方法 (胡等人,2017).

属性

IUPAC Name |

[(1R,2S,4R,5R)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9S2/c1-12-3-7-14(8-4-12)30(22,23)28-18-16-11-26-20(27-16)19(17(18)21)29-31(24,25)15-9-5-13(2)6-10-15/h3-10,16-21H,11H2,1-2H3/t16-,17?,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSSICCENMLTKO-HRCBOCMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)OS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H](C2O)OS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676208 |

Source

|

| Record name | (1R,2S,4R,5R)-3-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)oxy]-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose | |

CAS RN |

20204-80-2 |

Source

|

| Record name | (1R,2S,4R,5R)-3-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)oxy]-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)

![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)

![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)